Methyl 2-(bromomethyl)-6-chlorobenzoate
Overview
Description
Methyl 2-(bromomethyl)-6-chlorobenzoate: is an organic compound characterized by a benzene ring substituted with a bromomethyl group at the second position and a chloro group at the sixth position, along with a methoxy carbonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of methyl benzoate. Initially, methyl benzoate is subjected to chlorination to introduce the chloro group at the desired position. Subsequently, bromination is performed to add the bromomethyl group.
Grignard Reaction: Another method involves the use of Grignard reagents. A Grignard reagent, such as methylmagnesium bromide, reacts with a suitable chlorobenzene derivative to form the target compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where the reactants are mixed in a controlled environment to ensure the desired substitution pattern.
Continuous Flow Process: Some modern industrial processes utilize continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and ammonia (NH₃) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Cyanides and amides.
Scientific Research Applications
Chemistry: Methyl 2-(bromomethyl)-6-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways. Biology: The compound has been studied for its potential biological activity, including its use as a building block for pharmaceuticals and agrochemicals. Medicine: Research is ongoing to explore its application in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(bromomethyl)-6-chlorobenzoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Methyl 2-bromobenzoate: Similar structure but lacks the chloro group.
Methyl 2-(bromomethyl)benzoate: Similar structure but lacks the chloro group at the sixth position.
Methyl 2-chlorobenzoate: Similar structure but lacks the bromomethyl group.
This comprehensive overview highlights the significance of Methyl 2-(bromomethyl)-6-chlorobenzoate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 2-(bromomethyl)-6-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTSSAZFZFNFPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629094 | |
Record name | Methyl 2-(bromomethyl)-6-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482578-63-2 | |
Record name | Methyl 2-(bromomethyl)-6-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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